molecular formula C19H19FN4O B2934257 N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-63-6

N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2934257
CAS No.: 303091-63-6
M. Wt: 338.386
InChI Key: NEWWTUAVLFUDDO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a central piperazine ring substituted with a 4-fluorophenyl group and an acetamide-linked 2-cyanophenyl moiety. This compound belongs to a broader class of piperazine-containing acetamides, which are studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-5-7-17(8-6-16)24-11-9-23(10-12-24)14-19(25)22-18-4-2-1-3-15(18)13-21/h1-8H,9-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWTUAVLFUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, with the CAS number 303091-63-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
  • Molecular Formula : C19H19FN4O
  • Molecular Weight : 338.38 g/mol
  • Physical Form : Solid

The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antidepressant and antipsychotic activities. The presence of both a cyanophenyl and a fluorophenyl group suggests potential interactions with various biological targets, particularly in neurotransmitter systems.

Antiviral Properties

Recent studies have indicated that compounds containing piperazine derivatives exhibit antiviral activity. For instance, in a study focusing on N-heterocycles, it was found that certain derivatives showed significant inhibition of viral replication in vitro. While specific data on this compound is limited, its structural similarities to active compounds suggest potential efficacy against viral pathogens .

Antimicrobial Activity

Research has demonstrated that piperazine derivatives can exhibit antibacterial and antifungal properties. A related compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential . Given the structural characteristics of this compound, it is plausible that it may possess similar antimicrobial properties.

Antidepressant Effects

Piperazine derivatives are also known for their role as serotonin receptor antagonists, which can lead to antidepressant effects. The compound's ability to interact with serotonin receptors may contribute to mood regulation and anxiety reduction .

Case Studies and Research Findings

  • Antiviral Activity : A study published in Molecules highlighted the antiviral potential of various N-heterocycles, suggesting that modifications similar to those found in this compound could enhance biological activity .
  • Antimicrobial Studies : In vitro tests on similar piperazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The reported MIC values for these compounds suggest that modifications at the piperazine ring can enhance efficacy .
  • Pharmacological Profiles : Research on piperazine-based compounds has shown varied effects on neurotransmitter systems, indicating that this compound could be explored further for its psychotropic effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential inhibition of viral replication
AntimicrobialMIC values of 0.0039 - 0.025 mg/mL against S. aureus and E. coli
AntidepressantPossible interaction with serotonin receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring, aryl groups, and heterocyclic components. These modifications impact physicochemical properties such as melting point (mp), molecular weight (MW), and solubility.

Table 1: Physicochemical Comparison of Selected Analogs
Compound Name (ID) Substituents (Piperazine/Thiazole) MW (g/mol) mp (°C) Yield (%) Biological Activity Source
Target Compound 4-Fluorophenyl / 2-cyanophenyl ~409.43* N/A N/A Not explicitly reported -
Compound 15 4-Fluorophenyl / p-tolylthiazole 410.51 269–270 72 MMP inhibition (inferred)
Compound 30 4-Fluorophenyl / 4-fluorophenylthiazole 414.13 328–329 83 MMP inhibition (inferred)
Compound 14 Phenyl / 3-(trifluoromethyl)phenyl 408.52 281–282 86 Anticonvulsant
Compound 47 Benzo[d]thiazol / 3,5-difluorophenyl ~450† N/A N/A Antibacterial (gram-positive)

*Estimated based on molecular formula C₁₉H₁₈FN₅O.

Key Observations :

  • Molecular Weight : The target compound (~409.43 g/mol) is lighter than Compound 30 (414.13 g/mol) but heavier than Compound 14 (408.52 g/mol).
  • Melting Points : Fluorinated analogs (e.g., Compound 30, mp 328–329°C) generally exhibit higher melting points than chlorinated or methoxylated derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
  • Yields : Synthesis yields vary significantly; for example, Compound 14 achieves an 86% yield, possibly due to favorable reactivity of trifluoromethyl groups in nucleophilic substitution reactions.
Anti-Inflammatory Activity :
  • MMP Inhibition : Compounds 15 and 30 () are designed as matrix metalloproteinase (MMP) inhibitors. The 4-fluorophenyl group on the piperazine may enhance binding affinity to MMP active sites, while the thiazole moiety in Compound 15 contributes to π-π stacking interactions .
Antimicrobial Activity :
  • Gram-Positive Bacteria : Compounds 47 and 48 () with benzo[d]thiazol-5-ylsulfonyl groups show potent activity against gram-positive bacteria. The electron-deficient thiazole ring may disrupt bacterial membrane integrity .
Anticonvulsant Activity :
  • Trifluoromethyl Derivatives : Compound 14 demonstrates anticonvulsant effects, possibly due to the trifluoromethyl group’s ability to cross the blood-brain barrier and modulate neuronal ion channels .
Target Compound’s Inferred Activity :

While direct data are absent, the 2-cyanophenyl group’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or methyl groups.

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